Quinagolide

描述

作用机制

喹那戈利德通过选择性靶向多巴胺 D2 受体作为激动剂发挥作用 . 这导致促乳素水平的长期降低,其作用与剂量成正比。 激活多巴胺 D2 受体抑制垂体分泌促乳素,从而降低血液中的促乳素水平 .

生化分析

Biochemical Properties

Quinagolide plays a crucial role in biochemical reactions by selectively binding to dopamine D2 receptors. This interaction inhibits the secretion of prolactin from the anterior pituitary gland . This compound interacts with several biomolecules, including dopamine receptors (D2 and D1), with a higher affinity for D2 receptors . The binding of this compound to D2 receptors results in reduced adenylyl cyclase activity, decreased intracellular cyclic adenosine monophosphate (cAMP), and inhibited prolactin secretion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In lactotroph cells of the pituitary gland, this compound reduces prolactin secretion by binding to D2 receptors . This binding leads to decreased cAMP levels and reduced prolactin synthesis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating dopamine receptor activity . It has been observed to reduce the proliferation and survival of mammary epithelial cells in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to D2 receptors on the surface of lactotroph cells . This binding inhibits adenylyl cyclase activity, leading to reduced cAMP levels and subsequent inhibition of prolactin secretion . This compound also binds to D1 receptors, but with lower affinity and minimal clinical relevance . The compound’s ability to inhibit prolactin secretion is primarily mediated through its action on D2 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound achieves a long-lasting reduction in prolactin levels in a dose-proportional manner . The compound undergoes extensive first-pass metabolism, with sulfate and glucuronide conjugates being the major circulating metabolites . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dairy cows, this compound has been shown to reduce milk production by inhibiting prolactin secretion . Higher doses of this compound result in more pronounced effects on prolactin inhibition and milk production . Excessive doses may lead to adverse effects such as reduced pregnancy rates and potential carcinogenicity .

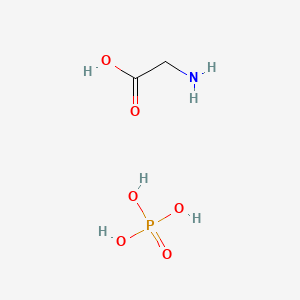

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily undergoing extensive first-pass metabolism . The major circulating metabolites are sulfate and glucuronide conjugates, with N-desethyl analogue being a biologically active metabolite . The compound’s metabolism involves interactions with enzymes responsible for sulfate and glucuronide conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with dopamine receptors . The compound’s selective binding to D2 receptors facilitates its localization and accumulation in target tissues, such as the pituitary gland . This compound’s distribution is influenced by its metabolic stability and the presence of active metabolites .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to dopamine receptors on the cell surface . This localization is crucial for its activity in inhibiting prolactin secretion. This compound’s targeting to specific cellular compartments is mediated by its interaction with D2 receptors, which are predominantly expressed on the surface of lactotroph cells .

准备方法

合成路线和反应条件

喹那戈利德的合成涉及从 5-甲氧基-2-四氢萘酮开始的一系列步骤 . 该过程包括形成具有正确立体化学的八氢苯并 [g] 喹啉环系,然后进行柯氏重排将酯转化为胺 . 另一种合成路线涉及使用 1,6-二甲氧基萘,它经过选择性锂化、催化氢化和 Birch 还原形成所需产物 .

工业生产方法

为了大规模生产,诺华公司开发了一种改进工艺。该方法从 1,6-二甲氧基萘开始,它被选择性锂化并与 2-氰基-3-乙氧基丙烯酸乙酯反应。 中间产物经过催化氢化、水解和 Birch 还原,然后进行 Fischer 酯化和烷基化,得到喹那戈利德 .

化学反应分析

反应类型

喹那戈利德会发生多种化学反应,包括:

氧化: 喹那戈利德在特定条件下可以被氧化,形成不同的氧化产物。

还原: 该化合物可以使用硼氢化钠等试剂还原。

取代: 喹那戈利德可以发生取代反应,特别是在氮原子和氧原子上。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和催化氢化是常用的方法。

取代: 烷基卤化物和酰氯等试剂用于取代反应。

主要形成的产物

从这些反应中形成的主要产物包括喹那戈利德的各种衍生物,例如羟基化和烷基化化合物。

科学研究应用

相似化合物的比较

属性

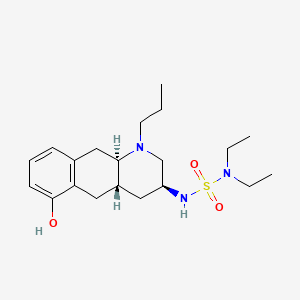

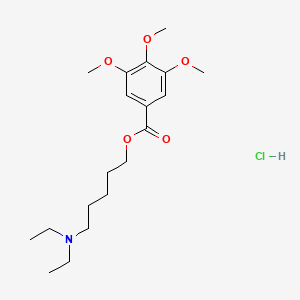

IUPAC Name |

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFGTRDCCWFXTG-ZIFCJYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

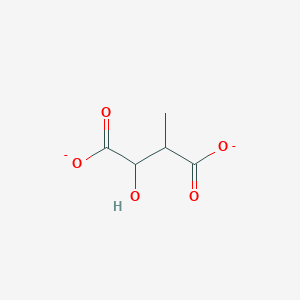

Molecular Formula |

C20H33N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble in water (0.2%) | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Prolactin secretion from the lactotroph cells present in the anterior pituiatry gland is under tonic inhibitory control mediated by dopaminergic signalling via D2 receptors. Quinagolide selectively binds to D2 receptors expressed on the surface of lactotroph cells with high affinity which results in reduced adenylyl cyclase activity, reduced intracellular cyclic adenosine monophosphate and inhibited prolactin secretion. It also binds to D1 receptors but with low affinity and little clinical relevance. | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87056-78-8 | |

| Record name | Quinagolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87056-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

231-237 | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)

![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)

![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B1230349.png)

![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)